molecular formula C4H11Cl2N B033227 2-Chloro-N,N-dimethylethanamine hydrochloride CAS No. 4584-46-7

2-Chloro-N,N-dimethylethanamine hydrochloride

Cat. No.: B033227
CAS No.: 4584-46-7
M. Wt: 144.04 g/mol
InChI Key: LQLJZSJKRYTKTP-UHFFFAOYSA-N
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Description

2-dimethylaminoethyl chloride hydrochloride is a hydrochloride obtained by combining 2-dimethylaminoethyl chloride with one molar equivalent of hydrochloric acid. It is a hydrochloride and an organoammonium salt. It contains a 2-dimethylammonioethyl chloride.

Mechanism of Action

Target of Action

2-Dimethylaminoethyl chloride hydrochloride, also known as 2-Chloro-N,N-dimethylethanamine hydrochloride or 2-Chloro-N,N-dimethylethylamine hydrochloride, is primarily used as an intermediate and starting reagent for organic synthesis It has been noted to have some impact on the respiratory system .

Mode of Action

As an intermediate in organic synthesis, this compound’s mode of action is largely dependent on the specific reactions it is involved in. It is often used in the synthesis of other compounds, where it can act as a source of a dimethylaminoethyl group .

Biochemical Pathways

The specific biochemical pathways affected by 2-Dimethylaminoethyl chloride hydrochloride would depend on the final compounds it is used to synthesize. For instance, it acts as an intermediate for the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .

Pharmacokinetics

It is known to be soluble in water , which could influence its absorption and distribution if it were to be ingested or come into contact with biological tissues.

Result of Action

The result of the action of 2-Dimethylaminoethyl chloride hydrochloride is the successful synthesis of other compounds. As an intermediate, its primary role is to participate in chemical reactions that lead to the formation of other substances .

Action Environment

The action of 2-Dimethylaminoethyl chloride hydrochloride is influenced by various environmental factors. For instance, its reactivity can be affected by temperature, pH, and the presence of other chemicals . It should be handled in a well-ventilated place and contact with skin and eyes should be avoided . It is also recommended to avoid formation of dust and aerosols .

Properties

IUPAC Name

2-chloro-N,N-dimethylethanamine;hydrochloride
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InChI

InChI=1S/C4H10ClN.ClH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLJZSJKRYTKTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7052109
Record name (2-Chloroethyl)dimethylamine hydrochloride
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Molecular Weight

144.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Beige hygroscopic crystals; [Sigma-Aldrich MSDS]
Record name N,N-Dimethylaminoethyl chloride hydrochloride
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CAS No.

4584-46-7
Record name Dimethylaminoethyl chloride hydrochloride
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Record name Ethanamine, 2-chloro-N,N-dimethyl-, hydrochloride (1:1)
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Record name (2-Chloroethyl)dimethylamine hydrochloride
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Record name 2-chloroethyldimethylammonium chloride
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Record name N,N-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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